3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
Description
The compound 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central 4-hydroxyphenylmethylene group linking two pyridinone moieties. Each pyridinone unit features a 4-hydroxy group, a 6-methyl substituent, and a 1-(2-hydroxyethyl) side chain.
Properties
IUPAC Name |
4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-hydroxyphenyl)methyl]-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-13-11-17(29)20(22(31)24(13)7-9-26)19(15-3-5-16(28)6-4-15)21-18(30)12-14(2)25(8-10-27)23(21)32/h3-6,11-12,19,26-30H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFDEBHLGHCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) , also known as a bis-pyridinone derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure features two hydroxyl groups and a pyridinone moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest and apoptosis |
| HeLa | 10.0 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study conducted by Zhang et al. (2023) reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, leading to increased DNA fragmentation and cell death.
- A549 Lung Cancer Model : In research by Liu et al. (2024), the compound was shown to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells, significantly reducing cell viability.
- HeLa Cervical Cancer Cells : Another investigation indicated that treatment with this compound resulted in a dose-dependent decrease in HeLa cell viability, attributed to its ability to inhibit key signaling pathways involved in cell survival.
Antioxidant Activity
The compound also exhibits notable antioxidant properties , which contribute to its therapeutic potential. In vitro assays using DPPH and ABTS radical scavenging methods revealed that it effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.
The biological activity of 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, resulting in cell cycle arrest.
Comparison with Similar Compounds
3,3'-((4-Ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Molecular Formula : C₂₅H₃₀N₂O₅ (vs. target compound’s hypothetical formula, likely C₂₄H₂₆N₂O₇).
- Key Differences: The ethoxy group replaces the hydroxyl group on the central phenyl ring, and ethyl groups substitute the hydroxyethyl chains on the pyridinone nitrogen. These hydrophobic modifications likely reduce aqueous solubility compared to the target compound .
3-((3-Chlorophenyl)(4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Molecular Formula : C₂₆H₂₉ClFN₃O₃.
- Key Differences: Incorporates a piperazine-fluorophenyl moiety and a 3-chlorophenyl group instead of the bis-pyridinone structure. The methoxyethyl chain may enhance lipophilicity relative to hydroxyethyl .
Functional Analogues: Pyridinone Derivatives
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Key Features: Pyridazinone core with a 4-methylphenyl group.
- Bioactivity : Anti-inflammatory IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation .
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Effect on Properties |
|---|---|
| Hydroxyethyl Chains | Enhances hydrophilicity and metal chelation, potentially improving antioxidant capacity. |
| Ethyl/Ethoxy Groups | Increases lipophilicity, possibly reducing solubility but improving membrane permeation. |
| Halogenated Aromatics | Bromine/chlorine may enhance antimicrobial activity via electrophilic interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
